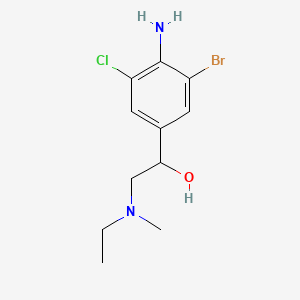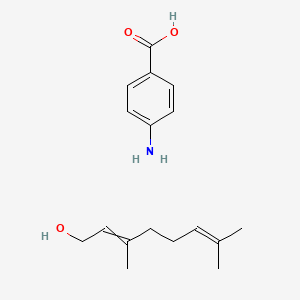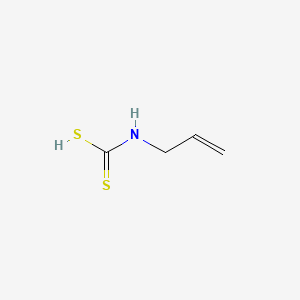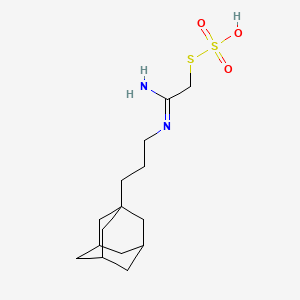
Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) typically involves multiple steps, including the formation of the amidino group and the esterification process. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) involves large-scale chemical processes that ensure consistency and efficiency. These methods often utilize advanced technologies and equipment to control reaction parameters and optimize production.
Análisis De Reacciones Químicas
Types of Reactions
Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Aplicaciones Científicas De Investigación
Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context and application
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) include other amidino and ester derivatives with comparable structures and properties.
Uniqueness
Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester) is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
40283-74-7 |
|---|---|
Fórmula molecular |
C15H26N2O3S2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
1-[3-[(1-amino-2-sulfosulfanylethylidene)amino]propyl]adamantane |
InChI |
InChI=1S/C15H26N2O3S2/c16-14(10-21-22(18,19)20)17-3-1-2-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2,(H2,16,17)(H,18,19,20) |
Clave InChI |
LSCXOLOEXRAZJZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CCCN=C(CSS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


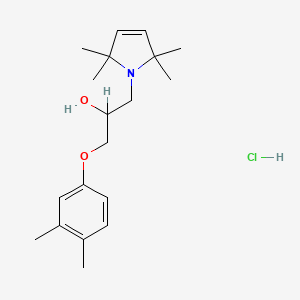
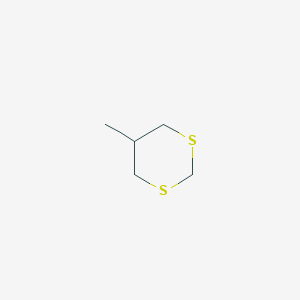
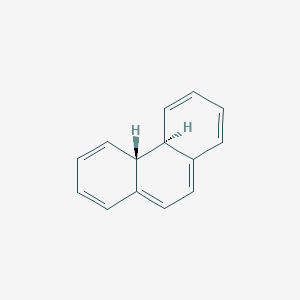

![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
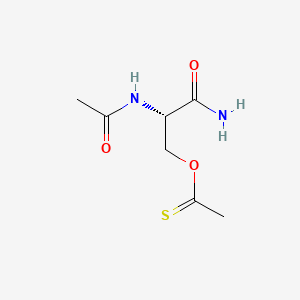
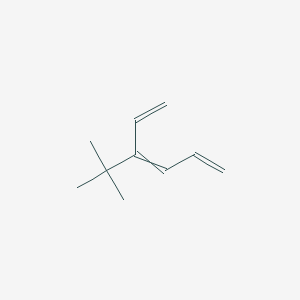
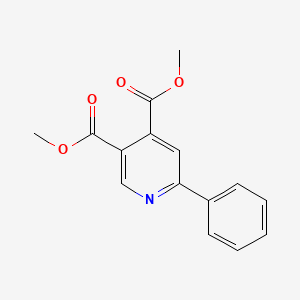
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)

